molecular formula C34H38N3NaO10S2 B13331749 Sodium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium-5-sulfonate

Sodium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium-5-sulfonate

Cat. No.: B13331749
M. Wt: 735.8 g/mol
InChI Key: QMGSOONYBFZAAO-UHFFFAOYSA-M
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Description

Sodium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium-5-sulfonate is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as sulfonates, indolium, and pyrrolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium-5-sulfonate typically involves multiple steps:

    Formation of the Indolium Core: This step involves the synthesis of the indolium core through a series of condensation reactions.

    Attachment of the Sulfonate Groups: Sulfonation reactions are carried out to introduce sulfonate groups into the molecule.

    Coupling Reactions: The final step involves coupling the indolium core with the pyrrolidinone and other functional groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolium core.

    Reduction: Reduction reactions may target the sulfonate groups or the pyrrolidinone moiety.

    Substitution: Various substitution reactions can occur, especially at the reactive sites of the indolium and pyrrolidinone groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Dye Synthesis: The compound can be used as a precursor in the synthesis of various dyes due to its chromophoric properties.

    Catalysis: It may serve as a catalyst or catalyst precursor in organic reactions.

Biology

    Fluorescent Probes: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.

    Drug Development: It may be explored for its potential therapeutic properties in drug development.

Medicine

    Diagnostic Agents: The compound can be used in diagnostic imaging techniques due to its fluorescent properties.

    Therapeutic Agents: Research may explore its potential as a therapeutic agent for various diseases.

Industry

    Textile Industry: The compound can be used in the textile industry for dyeing fabrics.

    Electronics: It may find applications in the electronics industry as a component in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which Sodium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium-5-sulfonate exerts its effects involves interactions with specific molecular targets and pathways. For example, its fluorescent properties may result from the excitation of electrons in the indolium core, leading to the emission of light at specific wavelengths. In biological systems, it may interact with cellular components, leading to changes in fluorescence that can be detected and analyzed.

Comparison with Similar Compounds

Similar Compounds

    Sodium Fluorescein: Another fluorescent compound used in various applications.

    Indocyanine Green: A dye used in medical diagnostics.

    Sulforhodamine B: A fluorescent dye used in biological research.

Uniqueness

Sodium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium-5-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C34H38N3NaO10S2

Molecular Weight

735.8 g/mol

IUPAC Name

sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C34H39N3O10S2.Na/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1

InChI Key

QMGSOONYBFZAAO-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

Origin of Product

United States

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